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Compound of Interest

Compound Name: 2-Bromobutanenitrile

Cat. No.: B1610734 Get Quote

An In-depth Technical Guide to 2-
Bromobutanenitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula,

and physicochemical properties of 2-Bromobutanenitrile. It also outlines a plausible synthetic

route and expected analytical characteristics based on established chemical principles and

data from related compounds, addressing the current gap in detailed experimental literature for

this specific molecule.

Core Molecular Information
2-Bromobutanenitrile, with the CAS number 41929-78-6, is a halogenated nitrile. Its

molecular structure features a bromine atom and a nitrile group attached to the same carbon

atom (the alpha-carbon) of a butane backbone.

The molecular formula for 2-Bromobutanenitrile is C4H6BrN[1].

Molecular Structure
The structure of 2-Bromobutanenitrile is characterized by a four-carbon chain where the

second carbon atom is bonded to both a bromine atom and a cyano group (-C≡N).
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SMILES: CCC(Br)C#N[1] InChI: InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3[1]

Physicochemical and Computed Properties
While extensive experimental data for 2-Bromobutanenitrile is not readily available in the

literature, a range of properties has been computed and is available through databases such

as PubChem. These properties provide valuable insights for researchers in areas such as

reaction planning and toxicological assessment.

Property Value Source

Molecular Weight 148.00 g/mol PubChem[1]

Exact Mass 146.96836 Da PubChem[1]

XLogP3-AA 1.7 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 23.8 Å² PubChem[1]

Heavy Atom Count 6 PubChem

Complexity 70.9 PubChem[1]

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Bromobutanenitrile is not

prominently available in peer-reviewed literature. However, a plausible and commonly

employed method for the synthesis of α-bromo nitriles is the direct bromination of the

corresponding nitrile under acidic conditions. The following is a generalized, theoretical protocol

for the synthesis of 2-Bromobutanenitrile from butanenitrile.

Proposed Synthesis: α-Bromination of Butanenitrile
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Principle: The α-protons of nitriles are weakly acidic and can be removed to form a carbanion,

which can then be attacked by an electrophile. However, direct bromination of nitriles is often

more effectively carried out under acidic conditions, which promotes the formation of an enol

intermediate that can then be brominated.

Materials:

Butanenitrile

Bromine (Br2)

Phosphorus tribromide (PBr3) or a strong acid catalyst (e.g., HBr)

Anhydrous solvent (e.g., diethyl ether or chloroform)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Distillation apparatus

Standard laboratory glassware

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of

butanenitrile in an anhydrous solvent is prepared.

A catalytic amount of phosphorus tribromide is added to the solution.

Bromine is added dropwise to the reaction mixture at a controlled temperature, typically with

cooling to manage the exothermic reaction.

After the addition of bromine is complete, the reaction mixture is stirred at room temperature

or gently heated to ensure the completion of the reaction.

The reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-

layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled and then carefully quenched with a

saturated solution of sodium bicarbonate to neutralize any remaining acid and bromine.

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

The combined organic layers are washed with brine and dried over anhydrous magnesium

sulfate.

The solvent is removed under reduced pressure.

The crude product is purified by vacuum distillation to yield pure 2-Bromobutanenitrile.

Expected Analytical and Spectroscopic Data
Based on the structure of 2-Bromobutanenitrile and data from its isomers and related

compounds, the following spectroscopic characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A triplet corresponding to the methyl protons (-CH3) furthest from the electron-withdrawing

groups.

A multiplet for the methylene protons (-CH2-).

A triplet for the single proton on the α-carbon, shifted downfield due to the deshielding

effects of the adjacent bromine and nitrile groups.

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four

unique carbon atoms in the molecule:

A signal for the methyl carbon.

A signal for the methylene carbon.

A signal for the α-carbon, significantly shifted downfield due to the attached bromine and

nitrile groups.
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A signal for the nitrile carbon, which will appear in the characteristic region for nitriles

(around 115-125 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromobutanenitrile is expected to show characteristic absorption bands

for the functional groups present:

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of

the nitrile group.

C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.

A C-Br stretching vibration, which is typically found in the fingerprint region, around 500-600

cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum of 2-Bromobutanenitrile would be expected to show a molecular ion

peak. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in

nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost

equal intensity[2]. Common fragmentation patterns would likely involve the loss of a bromine

radical and cleavage of the carbon-carbon bonds.

Logical and Workflow Diagrams
The following diagrams illustrate the molecular structure of 2-Bromobutanenitrile and a

proposed workflow for its synthesis and purification.
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2-Bromobutanenitrile Molecular Structure
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Caption: Molecular structure of 2-Bromobutanenitrile.
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Proposed Synthesis and Purification Workflow
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Caption: Proposed workflow for the synthesis and purification of 2-Bromobutanenitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Bromobutanenitrile | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of
m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [2-Bromobutanenitrile molecular structure and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1610734#2-bromobutanenitrile-molecular-structure-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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